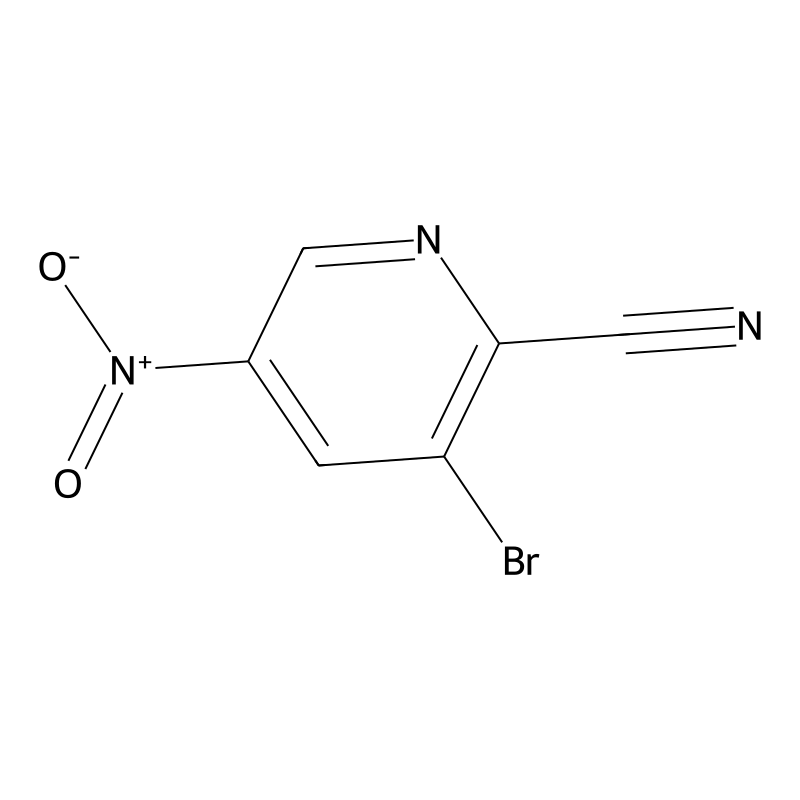3-Bromo-5-nitropicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-5-nitropicolinonitrile is a chemical compound with the molecular formula and a molecular weight of 228.00 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, specifically at the 3 and 5 positions, respectively, along with a cyano group. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features that facilitate various
- Electrophilic Aromatic Substitution: The bromine atom can be replaced by various electrophiles, allowing for the introduction of different functional groups into the aromatic system.
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of new derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which is useful in synthesizing amine derivatives.
- Cyclization Reactions: Depending on the reaction conditions, cyclization can occur to form more complex structures.
The synthesis of 3-Bromo-5-nitropicolinonitrile can be achieved through several methods:
- Bromination Reaction: Starting from 5-nitropicolinonitrile, bromination can be performed using bromine or a brominating agent in an appropriate solvent.
- Cyanation Reaction: The introduction of the cyano group can be accomplished via nucleophilic substitution reactions using cyanide sources like sodium cyanide.
- Cuprous Cyanide Method: A mixture comprising 2-bromo-5-nitropyridine and cuprous cyanide in dimethylformamide (DMF) at elevated temperatures has been reported as an effective route to synthesize this compound .
3-Bromo-5-nitropicolinonitrile has several potential applications:
- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical agents due to its reactive functional groups.
- Agricultural Chemicals: Similar compounds are often used in agrochemicals; thus, this compound may have applications in this field as well.
- Material Science: Its unique structure could be utilized in developing novel materials with specific properties.
Interaction studies involving 3-Bromo-5-nitropicolinonitrile are essential for understanding its reactivity and potential biological effects. Research on similar nitro-substituted pyridines suggests that they may interact with various biological targets, including enzymes and receptors. These interactions could lead to the modulation of biological pathways, making it crucial to explore these aspects through experimental studies.
Several compounds share structural similarities with 3-Bromo-5-nitropicolinonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-methyl-3-nitropyridine | C6H5BrN2O2 | Contains a methyl group; used as a pharmaceutical intermediate. |
| 5-Chloro-3-nitropicolinonitrile | C6H2ClN3O2 | Chlorine instead of bromine; potential alternative for similar reactions. |
| 5-Methyl-3-nitropicolinonitrile | C7H6N4O2 | Contains a methyl group; exhibits different reactivity patterns. |
| 6-Chloro-3-nitropicolinonitrile | C6H2ClN3O2 | Chlorine at position 6; may have distinct biological activities. |
| 5-Fluoro-3-nitropicolinonitrile | C6H2FN3O2 | Fluorine substitution; alters electronic properties significantly. |
The unique combination of bromine and nitro groups in 3-Bromo-5-nitropicolinonitrile provides distinct reactivity compared to these similar compounds, making it particularly interesting for synthetic chemists and biochemists alike.








